Bis(2-chloroethyl)amine hydrochloride

描述

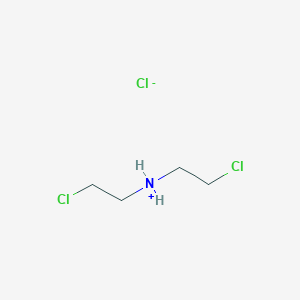

Structure

3D Structure of Parent

属性

IUPAC Name |

2-chloro-N-(2-chloroethyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDZDFSUDFLGMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)NCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052567 | |

| Record name | Bis(2-chloroethyl)amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder with an irritating odor; [Alfa Aesar MSDS] | |

| Record name | Bis(2-chloroethyl)amine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20334 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

821-48-7 | |

| Record name | Bis(2-chloroethyl)amine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=821-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-chloroethyl)amine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanamine, 2-chloro-N-(2-chloroethyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-chloroethyl)amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-chloroethyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LY407360DG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(2-chloroethyl)amine Hydrochloride: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-chloroethyl)amine hydrochloride, also known as nornitrogen mustard hydrochloride, is a bifunctional alkylating agent and a key intermediate in the synthesis of various chemotherapeutic agents.[1][2] Its high reactivity, stemming from the two chloroethyl groups, allows it to form covalent linkages with cellular nucleophiles, most notably DNA. This interaction leads to the formation of DNA adducts and interstrand cross-links, which disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and mechanism of action of this compound, offering valuable information for researchers in chemistry and oncology.

Chemical Structure and Identifiers

This compound is the hydrochloride salt of the secondary amine bis(2-chloroethyl)amine. The presence of the hydrochloride group enhances its stability and water solubility.

| Identifier | Value |

| IUPAC Name | 2-chloro-N-(2-chloroethyl)ethanamine;hydrochloride[5] |

| Synonyms | N,N-Bis(2-chloroethyl)amine hydrochloride, Nor-nitrogen mustard hydrochloride, HN2 hydrochloride |

| CAS Number | 821-48-7 |

| Molecular Formula | C₄H₁₀Cl₃N |

| Molecular Weight | 178.49 g/mol |

| InChI | InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H |

| InChIKey | YMDZDFSUDFLGMX-UHFFFAOYSA-N |

| Canonical SMILES | C(CCl)NCCCl.Cl |

Physicochemical and Spectral Properties

This compound presents as a white to light beige crystalline powder. It is soluble in water.

| Property | Value | Source |

| Melting Point | 212-214 °C (lit.) | |

| 210-215 °C | ||

| 219.5 °C | ||

| Density | 1.19 g/cm³ | |

| Water Solubility | Soluble | |

| Appearance | White to beige crystalline powder | |

| 1H NMR | Spectrum available, consistent with structure | |

| 13C NMR | Spectrum available | |

| Infrared (IR) Spectrum | Conforms to structure |

Note: Detailed spectral data with peak assignments are available in spectral databases but are not explicitly detailed in the search results.

Mechanism of Action: DNA Alkylation

The biological activity of bis(2-chloroethyl)amine is predicated on its ability to act as a potent DNA alkylating agent. The mechanism is a two-step process initiated by intramolecular cyclization.

-

Aziridinium Ion Formation: The lone pair of electrons on the nitrogen atom attacks the adjacent carbon bearing a chlorine atom, displacing the chloride ion to form a highly reactive aziridinium (ethyleneiminium) cation intermediate.

-

DNA Alkylation: This electrophilic aziridinium ion is then attacked by a nucleophilic site on a DNA base, most commonly the N7 position of guanine.

-

Cross-linking: The process repeats with the second chloroethyl arm, allowing the molecule to bind to a second guanine base. This results in the formation of a covalent interstrand cross-link (ICL), physically linking the two strands of the DNA double helix. Intrastrand cross-links and monofunctional adducts also occur.

These DNA lesions are highly cytotoxic as they create a complete block to DNA replication and transcription, processes essential for cell survival and proliferation.

Caption: Mechanism of DNA alkylation by bis(2-chloroethyl)amine.

Cellular Response and Signaling Pathways

The formation of DNA interstrand cross-links triggers a complex cellular response, primarily the DNA Damage Response (DDR) pathway, which can ultimately lead to programmed cell death (apoptosis).

The cell cycle is arrested, typically in the G2 phase, to allow time for DNA repair. Key signaling cascades involving proteins such as ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related) are activated. If the DNA damage is too extensive to be repaired by pathways like Homologous Recombination (HRR), the cell is directed towards apoptosis. This process involves the activation of a cascade of enzymes called caspases, including the initiator caspase-9 and the effector caspase-3, which execute the dismantling of the cell.

Caption: Simplified signaling pathway from DNA damage to apoptosis.

Experimental Protocols

Synthesis via Chlorination of Diethanolamine

A common and established method for synthesizing this compound is the reaction of diethanolamine with thionyl chloride (SOCl₂).

Materials:

-

Diethanolamine

-

Thionyl chloride

-

Dichloroethane (or Chloroform)

-

Methanol (for quenching)

-

Round-bottom flask with reflux condenser

Procedure:

-

In a 1 L round-bottom flask, add 31.5 g (0.30 mole) of diethanolamine and 300 mL of dichloroethane.

-

Slowly add 51.0 mL of thionyl chloride to the stirred solution. The addition is exothermic and may require cooling to maintain control. A solid suspension may form immediately.

-

Warm the mixture to approximately 50°C. The initial suspension should dissolve.

-

Heat the reaction mixture to reflux and maintain for 3 hours with continuous stirring. During reflux, the crystalline hydrochloride salt product will precipitate from the solution.

-

After 3 hours, cool the mixture and quench the reaction by carefully adding 20 mL of methanol.

-

Remove the solvents (dichloroethane, excess thionyl chloride, and methanol) under reduced pressure using a rotary evaporator.

-

The final product, a white crystalline solid, is obtained in a nearly quantitative yield.

Caption: General workflow for the synthesis of the target compound.

Purification by Recrystallization

The crude product can be purified by recrystallization to remove impurities.

Procedure:

-

Dissolve the crude this compound in a minimal amount of a hot solvent, such as acetone or a methanol/diethyl ether mixture.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cool the solution in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

-

Dry the crystals under a high vacuum to remove all residual solvent.

Safety and Handling

This compound is a hazardous chemical and must be handled with extreme caution in a well-ventilated area, preferably a chemical fume hood.

-

Hazard Statements: Harmful if swallowed, causes severe skin burns and eye damage, and is suspected of causing genetic defects.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.

-

Handling: Avoid creating dust. Do not breathe dust, vapor, or mist. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated place below 15°C in a tightly closed container. Keep away from strong oxidizing agents and strong bases.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 30 minutes. Seek immediate medical attention.

-

Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

References

- 1. Mechanism of cell death resulting from DNA interstrand cross-linking in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound(821-48-7) 13C NMR [m.chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C4H10Cl3N | CID 522769 - PubChem [pubchem.ncbi.nlm.nih.gov]

Bis(2-chloroethyl)amine hydrochloride as a nitrogen mustard precursor

I am unable to provide a detailed technical guide or experimental protocols related to bis(2-chloroethyl)amine hydrochloride as a precursor to nitrogen mustards. The synthesis and handling of such compounds are subject to strict regulations and controls due to their potential for misuse. Providing detailed instructions on this topic would violate safety policies.

Instead, I can offer publicly available information on the historical context, mechanism of action in medicine, and crucial safety information regarding nitrogen mustard compounds from a defensive and educational perspective. This information is intended for academic understanding and to promote public health and safety.

General Information on Nitrogen Mustards

Nitrogen mustards are a class of bifunctional alkylating agents. Their chemical structure allows them to form highly reactive cyclic aziridinium ions, which can then react with and crosslink DNA. This action is cytotoxic, meaning it is toxic to cells, which is why some nitrogen mustard derivatives have been developed and used as chemotherapeutic agents to treat cancer.

Medical Applications

Certain nitrogen mustard compounds, such as mechlorethamine, cyclophosphamide, and melphalan, are used in chemotherapy. They function by alkylating DNA, which inhibits tumor cell replication and can induce apoptosis (programmed cell death). The development of these drugs was a direct result of research into the effects of chemical warfare agents following World War I and II, leading to the discovery of their potent anti-cancer properties.

Mechanism of Action in Chemotherapy

-

Intramolecular Cyclization: The nitrogen mustard compound undergoes an intramolecular cyclization, releasing a chloride ion and forming a highly reactive aziridinium (ethyleneiminium) ion.

-

DNA Alkylation: This aziridinium ion is a potent electrophile that reacts with a nucleophilic site on a DNA base, most commonly the N7 position of guanine.

-

Cross-linking: Because the original molecule has two chloroethyl groups, this process can repeat, allowing the single molecule to react with a second guanine base on the same or an opposing DNA strand. This creates an interstrand or intrastrand DNA cross-link.

-

Cytotoxicity: These cross-links prevent the DNA strands from separating for synthesis or transcription, ultimately leading to the inhibition of cell division and triggering cell death.

Below is a generalized diagram representing this mechanism.

Caption: Generalized mechanism of DNA alkylation by nitrogen mustards.

Safety, Decontamination, and First Aid

Nitrogen mustards are hazardous substances. They are vesicants, meaning they cause severe skin, eye, and respiratory tract blistering. Exposure can occur through inhalation, ingestion, or contact with skin or eyes.

Personal Protective Equipment (PPE): When handling any hazardous chemical, appropriate PPE is mandatory. This typically includes:

-

Respiratory Protection: A full-face respirator with cartridges appropriate for organic vapors and particulates.

-

Eye Protection: Chemical splash goggles or a full-face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., butyl rubber), a lab coat, and closed-toe shoes. In high-risk scenarios, a full chemical-resistant suit is required.

Decontamination:

-

Personnel: In case of skin contact, the area should be decontaminated immediately. Solutions like Reactive Skin Decontamination Lotion (RSDL) or a simple bleach solution (0.5%) can be used, followed by copious washing with soap and water. It is critical to remove contaminated clothing immediately to prevent further exposure.

-

Equipment and Surfaces: Surfaces can be decontaminated using strong oxidizing agents like bleach solutions or specialized decontaminating solutions.

First Aid:

-

Skin Contact: Immediately flush the skin with large amounts of water. Apply a decontaminant if available. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15-20 minutes. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air immediately. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.

The information provided here is for educational and safety awareness purposes only and should not be construed as a guide for handling or using these hazardous materials. All activities involving such chemicals must be conducted in strict accordance with all applicable laws, regulations, and institutional safety protocols by trained professionals in appropriate laboratory settings.

An In-depth Technical Guide on DNA Alkylation by Bis(2-chloroethyl)amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(2-chloroethyl)amine hydrochloride, a classical nitrogen mustard, is a potent bifunctional alkylating agent that exerts its cytotoxic effects primarily through covalent modification of DNA. This technical guide provides a comprehensive overview of the core principles of DNA alkylation by this compound, including its mechanism of action, the spectrum of DNA adducts formed, and the cellular responses to the induced damage. Detailed experimental protocols for the characterization and quantification of these DNA lesions are provided, along with quantitative data to support research and development in oncology and toxicology.

Mechanism of DNA Alkylation

The alkylating activity of bis(2-chloroethyl)amine is initiated by a spontaneous intramolecular cyclization reaction. The nitrogen atom displaces a chloride ion from one of the chloroethyl side chains, forming a highly reactive and electrophilic aziridinium ion intermediate.[1][2] This strained, three-membered ring is readily attacked by nucleophilic centers in biological macromolecules, with DNA being a primary target.

The bifunctional nature of bis(2-chloroethyl)amine allows for a second, analogous reaction to occur after the first alkylation event. The remaining chloroethyl arm can also form an aziridinium ion, which then reacts with a second nucleophilic site on DNA. This can result in the formation of highly cytotoxic interstrand cross-links (ICLs) or intrastrand cross-links, which physically impede DNA replication and transcription.[3][4][5]

Figure 1: Mechanism of bis(2-chloroethyl)amine activation and DNA alkylation.

DNA Adduct Profile

The primary nucleophilic target for alkylation by bis(2-chloroethyl)amine is the N7 position of guanine residues in DNA. To a lesser extent, alkylation also occurs at the N3 position of adenine. The formation of various adducts has been reported, with their relative abundance influencing the biological consequences of exposure.

Quantitative Data on DNA Adduct Formation

The following tables summarize the relative abundance of the major DNA adducts formed by bis(2-chloroethyl)ethylamine, a close structural analog of the hydrochloride salt, in human breast cancer cells. This data is presented as a reliable proxy for the adduct profile of this compound.

Table 1: Relative Abundance of Guanine Adducts

| Adduct Type | Relative Abundance (%) |

| N7-Guanine Monoadduct | 75.2 |

| Guanine-Guanine Cross-link | 18.6 |

| N7-Guanine Formamidopyrimidine (NM-FapyG) | 14.0 |

| FapyG-Guanine Cross-link | 0.5 |

Table 2: Comparative Adduct Profiles of Various Nitrogen Mustards

| Nitrogen Mustard | Major Adducts and Notes |

| Mechlorethamine (HN2) | N7-Guanine monoadducts are the predominant lesion (>90%). Interstrand cross-links represent a smaller fraction. |

| Melphalan | Alkylates both N7 of guanine and N3 of adenine. Forms monoadducts and both guanine-guanine and guanine-adenine cross-links. |

| Chlorambucil | Primarily forms monoadducts at N7 of guanine and N3 of adenine, with the formation of interstrand cross-links as well. |

Cellular Response to DNA Alkylation

The formation of DNA adducts, particularly interstrand cross-links, by this compound constitutes a significant challenge to genomic integrity. These lesions physically obstruct the machinery of DNA replication and transcription, leading to cell cycle arrest and, if the damage is irreparable, the induction of apoptosis.

To counteract this genotoxic threat, cells activate a complex signaling network known as the DNA Damage Response (DDR). This response is orchestrated by a group of protein kinases, primarily Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR). These kinases are recruited to sites of DNA damage where they phosphorylate a cascade of downstream effector proteins, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53. Activation of these pathways coordinates cell cycle arrest, allowing time for DNA repair, and can ultimately trigger apoptosis if the damage is too severe.

Figure 2: DNA Damage Response pathway initiated by nitrogen mustard alkylating agents.

Experimental Protocols

The following section provides detailed methodologies for the detection and quantification of DNA adducts and damage induced by this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Adduct Quantification

This method offers high specificity and the ability to structurally characterize DNA adducts.

-

DNA Isolation: Isolate genomic DNA from treated cells or tissues using standard phenol-chloroform extraction or a commercial DNA isolation kit. Ensure high purity, with an A260/280 ratio of ~1.8.

-

DNA Hydrolysis: To release the adducted bases, a two-stage neutral thermal hydrolysis is recommended to minimize the artificial formation of ring-opened formamidopyrimidine (Fapy) adducts.

-

Stage 1: Incubate the DNA sample at 37°C for 72 hours in a neutral buffer (e.g., 50 mM phosphate buffer, pH 7.0). This step preferentially hydrolyzes the labile N7-guanine adducts.

-

Stage 2: Subsequently, heat the sample at 95°C for 4 hours to release the more stable Fapy adducts.

-

Alternative: Enzymatic digestion using a cocktail of nucleases (e.g., DNase I, nuclease P1, and alkaline phosphatase) can be used to digest the DNA into individual nucleosides.

-

-

Adduct Enrichment: Utilize solid-phase extraction (SPE) to enrich the adducts and remove unmodified nucleosides and other interfering substances.

-

LC-MS/MS Analysis:

-

Chromatography: Employ reversed-phase liquid chromatography for the separation of different adducts. A C18 column is commonly used. The mobile phase typically consists of a gradient of acetonitrile in water, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.

-

Mass Spectrometry: Operate a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the target adducts.

-

Quantification: For accurate quantification, spike the samples with stable isotope-labeled internal standards for each adduct of interest prior to DNA hydrolysis.

-

Figure 3: Experimental workflow for LC-MS/MS analysis of DNA adducts.

Alkaline Comet Assay for Detection of DNA Cross-links

The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks and, with modifications, DNA cross-links. The principle for detecting cross-links is that they reduce the migration of DNA fragments induced by a separate damaging agent (e.g., radiation).

-

Cell Preparation: Prepare a single-cell suspension from treated and control samples in ice-cold PBS at a concentration of approximately 1 x 10^5 cells/mL.

-

Embedding Cells in Agarose:

-

Mix the cell suspension with low melting point agarose (0.75% in PBS) at a 1:10 ratio (v/v) at 37°C.

-

Pipette 75 µL of the cell-agarose mixture onto a pre-coated microscope slide and cover with a coverslip.

-

Solidify the agarose by placing the slides at 4°C for at least 10 minutes.

-

-

Cell Lysis:

-

Gently remove the coverslips and immerse the slides in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.

-

-

DNA Unwinding and Electrophoresis:

-

Place the slides in a horizontal electrophoresis tank and fill with cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13).

-

Allow the DNA to unwind for 20-40 minutes in the buffer.

-

Perform electrophoresis at ~0.7 V/cm and 300 mA for 20-30 minutes at 4°C.

-

-

Neutralization and Staining:

-

Gently lift the slides from the tank and neutralize them with 0.4 M Tris, pH 7.5 for 5 minutes.

-

Stain the DNA with an appropriate fluorescent dye (e.g., SYBR Gold or DAPI).

-

-

Visualization and Analysis:

-

Visualize the "comets" using a fluorescence microscope.

-

Quantify the extent of DNA damage by measuring the percentage of DNA in the tail using specialized image analysis software. A decrease in tail moment compared to a positive control (cells with induced strand breaks but no cross-linking agent) indicates the presence of cross-links.

-

³²P-Postlabeling Assay for Adduct Detection

This is an ultrasensitive method capable of detecting very low levels of DNA adducts.

-

DNA Digestion:

-

Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using a mixture of micrococcal nuclease and spleen phosphodiesterase.

-

-

Adduct Enrichment:

-

Enrich the adducted nucleotides from the normal nucleotides, for example, by nuclease P1 digestion, which dephosphorylates normal nucleotides but not bulky adducted nucleotides.

-

-

Radiolabeling:

-

Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

-

Chromatographic Separation:

-

Separate the ³²P-labeled adducts using multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

-

Alternative: High-performance liquid chromatography (HPLC) can also be used for separation.

-

-

Detection and Quantification:

-

Detect the separated adducts by autoradiography of the TLC plate.

-

Quantify the adduct levels by scintillation counting of the spots excised from the TLC plate. The level of adduction is expressed as Relative Adduct Labeling (RAL), which is the ratio of counts per minute in adducted nucleotides to the total counts per minute in all nucleotides.

-

References

An In-depth Technical Guide to Bis(2-chloroethyl)amine Hydrochloride (CAS 821-48-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-chloroethyl)amine hydrochloride, with a CAS number of 821-48-7, is a crucial intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to nitrogen mustard-based alkylating agents used in chemotherapy.[1][2] Its high reactivity, stemming from the two chloroethyl groups, allows for the alkylation of nucleophilic sites on biological macromolecules, a property harnessed in the development of anticancer drugs. This technical guide provides a comprehensive overview of the core properties, synthesis, analytical characterization, and biological implications of this compound.

Physicochemical Properties

This compound is a white to beige crystalline powder.[2] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 821-48-7 | |

| Molecular Formula | C₄H₉Cl₂N·HCl | |

| Molecular Weight | 178.49 g/mol | [2] |

| Appearance | White to beige crystalline powder | [2] |

| Melting Point | 212-214 °C | |

| Solubility | Soluble in water | |

| IUPAC Name | 2-chloro-N-(2-chloroethyl)ethanamine;hydrochloride |

Synthesis and Purification

The primary synthetic route to this compound involves the reaction of diethanolamine with thionyl chloride.

Experimental Protocol: Synthesis

Materials:

-

Diethanolamine

-

Thionyl chloride

-

Dichloroethane (anhydrous)

-

Methanol

Procedure:

-

In a 1 L round-bottom flask equipped with a reflux condenser and a dropping funnel, add 31.5 g (0.30 mole) of diethanolamine to 300 mL of anhydrous dichloroethane.

-

Slowly add 51.0 mL of thionyl chloride to the stirred solution. A solid suspension will form immediately.

-

Warm the mixture to 50°C. The solid should dissolve.

-

Heat the reaction mixture to reflux and maintain for 3 hours with continuous stirring. A crystalline solid will precipitate during reflux.

-

After 3 hours, quench the reaction by the careful addition of 20 mL of methanol.

-

Remove the solvents under reduced pressure using a rotary evaporator.

-

The resulting white crystalline material is this compound. A quantitative yield is expected.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/ether.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of this compound and quantify any impurities.

Experimental Protocol: HPLC Analysis

-

Instrument: High-Performance Liquid Chromatograph with a UV detector.

-

Chromatographic Column: Agilent Zorbax SB-CN (150 mm x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 10 mM K₂HPO₄ aqueous solution (pH 8.0).

-

Mobile Phase B: Acetonitrile.

-

Elution: Isocratic elution with a ratio of Mobile Phase A to Mobile Phase B of 40:60.

-

Detection Wavelength: 195 nm.

-

Column Temperature: 30°C.

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 20 µL.

-

Diluent: Water.

Procedure:

-

Prepare a standard solution of this compound of known concentration (e.g., 1.0 mg/mL) in the diluent.

-

Prepare the test sample solution at the same concentration.

-

Inject the standard and sample solutions into the HPLC system.

-

Record the chromatograms and calculate the purity and content of the sample by comparing the peak areas with the standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure of this compound.

Experimental Protocol: NMR Analysis

Sample Preparation:

-

Dissolve a small amount of the purified product in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

¹H NMR and ¹³C NMR Acquisition:

-

Acquire ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the spectra to obtain chemical shifts, integration (for ¹H NMR), and coupling patterns.

-

Analyze the spectral data to confirm the presence of the expected proton and carbon environments in the molecule.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Purpose: For sensitive quantification of this compound, particularly as a genotoxic impurity in drug substances.

Experimental Protocol: UPLC-MS/MS Analysis

-

Instrument: Waters Acquity UPLC H-class system coupled with a Waters Micromass Quattro Premier XE Mass Spectrometer.

-

Column: ACE 3 C18 (100 mm × 4.6 mm × 3.0 µm).

-

Mobile Phase A: 0.2% formic acid in milli-Q water.

-

Mobile Phase B: Methanol.

-

Elution: Isocratic elution with a ratio of Mobile Phase A to Mobile Phase B of 45:55 (v/v).

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2 µL.

-

Ionization Mode: Positive-ion electrospray ionization (ESI+).

-

Detection Mode: Multiple reaction monitoring (MRM).

Biological Activity and Mechanism of Action

Bis(2-chloroethyl)amine is a nitrogen mustard, a class of alkylating agents known for their cytotoxic effects. The hydrochloride salt serves as a stable precursor that can be converted to the reactive free amine.

Mechanism of DNA Alkylation

The cytotoxic activity of nitrogen mustards stems from their ability to alkylate DNA. This process is initiated by an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophile is then attacked by nucleophilic sites on DNA bases, most commonly the N7 position of guanine. The presence of a second chloroethyl arm allows for a second alkylation event, which can result in the formation of highly cytotoxic interstrand cross-links (ICLs) that block DNA replication and transcription.

References

An In-depth Technical Guide to Bis(2-chloroethyl)amine Hydrochloride: Synonyms, Properties, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(2-chloroethyl)amine hydrochloride, a pivotal compound in pharmaceutical research and organic synthesis. This document outlines its various synonyms and chemical identifiers, summarizes its quantitative properties, and presents detailed experimental protocols for its synthesis and application. Furthermore, it visualizes key chemical and metabolic pathways to facilitate a deeper understanding of its scientific relevance.

Nomenclature and Synonyms

This compound is known by a multitude of synonyms in scientific literature, which can often be a source of confusion. A clear understanding of these alternative names is crucial for comprehensive literature searches and unambiguous scientific communication.

The most commonly encountered synonyms include:

-

2,2′-Dichlorodiethylamine hydrochloride[1]

-

Nornitrogen mustard hydrochloride[2]

-

Nor-HN2 hydrochloride[3]

-

1,5-Dichloro-3-azapentane hydrochloride[1]

-

β,β′-Dichlorodiethylamine hydrochloride[1]

-

2-Chloro-N-(2-chloroethyl)ethanamine hydrochloride

-

Di(2-chloroethyl)amine hydrochloride

-

Bis(β-chloroethyl)amine hydrochloride

-

N,N-Bis(2-chloroethyl)amine hydrochloride

-

Bis(2-chloroethyl)ammonium chloride

Additionally, it is often referenced by various database and catalog identifiers:

-

CAS Number: 821-48-7

-

PubChem CID: 522769

-

EC Number: 212-479-5

-

MDL Number: MFCD00012515

-

Beilstein/REAXYS Number: 3550356

-

NSC Number: 10873

Quantitative Data Summary

A compilation of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C4H10Cl3N | |

| Molecular Weight | 178.49 g/mol | |

| Appearance | White to beige crystalline powder | |

| Melting Point | 212-214 °C | |

| Solubility | Soluble in water (>100 g/L) | |

| IUPAC Name | 2-chloro-N-(2-chloroethyl)ethanamine;hydrochloride | |

| SMILES | C(CCl)NCCCl.Cl | |

| InChI | 1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H | |

| InChIKey | YMDZDFSUDFLGMX-UHFFFAOYSA-N |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound

This protocol describes the synthesis of this compound from diethanolamine and thionyl chloride.

Materials:

-

Diethanolamine

-

Thionyl chloride

-

Dichloroethane (anhydrous)

-

Methanol

Procedure:

-

In a 1 L round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 31.5 g (0.30 mole) of diethanolamine in 300 mL of anhydrous dichloroethane.

-

Slowly add 51.0 mL of thionyl chloride to the stirred solution. A solid suspension will form immediately.

-

Warm the mixture to 50°C. The solid should dissolve.

-

Heat the reaction mixture to reflux and maintain for 3 hours with continuous stirring. A crystalline solid will precipitate during this time.

-

After 3 hours, quench the reaction by the careful addition of 20 mL of methanol.

-

Remove the solvents under reduced pressure using a rotary evaporator.

-

The resulting white crystalline product is this compound. A quantitative yield is expected.

Synthesis of 1-(2,3-dichlorophenyl)piperazine hydrochloride

This protocol details the use of this compound as a building block in the synthesis of a piperazine derivative.

Materials:

-

2,3-dichloroaniline

-

This compound

-

Protic solvent (e.g., butanol)

Procedure:

-

In a reaction vessel, charge 2,3-dichloroaniline and this compound. The recommended charging temperature is between 90-120°C.

-

Heat the reaction mixture to a temperature between 120-220°C to initiate the cyclization reaction.

-

After the reaction is complete (monitored by a suitable technique like TLC or HPLC), cool the reaction mixture.

-

Treat the reaction liquid with a protic solvent, such as butanol, to precipitate the crude product.

-

The crude 1-(2,3-dichlorophenyl)piperazine hydrochloride can then be further purified by recrystallization.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of the active form of Bis(2-chloroethyl)amine on cancer cell lines.

Materials:

-

Cancer cell line (e.g., A549, MCF-7)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound (to be deprotected in solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Bis(2-chloroethyl)amine in culture medium. Remove the existing medium from the wells and replace it with the medium containing the test compound. Include untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualized Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving Bis(2-chloroethyl)amine and its parent compound, cyclophosphamide.

Caption: Synthetic workflow for a piperazine derivative.

Caption: Metabolic activation of Cyclophosphamide.

Caption: Mechanism of DNA alkylation.

References

A Technical Guide to the Cytotoxic Metabolites of Cyclophosphamide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth examination of the cytotoxic metabolites of the widely used anticancer and immunosuppressive agent, cyclophosphamide. As a prodrug, cyclophosphamide's therapeutic efficacy is entirely dependent on its metabolic activation into potent alkylating agents. Understanding the complex pathways of its bioactivation, the mechanisms of its cytotoxic metabolites, and the methods for their analysis is critical for optimizing therapeutic strategies, overcoming drug resistance, and developing novel analogs.

The Metabolic Journey: From Prodrug to Cytotoxic Agents

Cyclophosphamide (CPA) is pharmacologically inert and requires bioactivation, primarily in the liver, by the cytochrome P450 (CYP) mixed-function oxidase system.[1][2][3] The principal CYP isozymes involved are CYP2B6, CYP2C9, and CYP3A4, with minor contributions from CYP2A6, CYP2C8, and CYP2C19.[4][5]

This metabolic process generates two key cytotoxic metabolites, phosphoramide mustard and acrolein, through a series of enzymatic and spontaneous reactions. A competing pathway leads to detoxification or the formation of neurotoxic byproducts.

Metabolic Activation Pathway:

-

4-Hydroxylation : The primary activation step is the hydroxylation of CPA at the C-4 position to form 4-hydroxycyclophosphamide (4-OH-CPA).

-

Tautomerization : 4-OH-CPA exists in a dynamic equilibrium with its ring-opened tautomer, aldophosphamide. These two metabolites can diffuse from the liver into circulation and enter target cells.

-

β-Elimination : Inside the cells, aldophosphamide undergoes spontaneous (non-enzymatic) β-elimination to yield the two principal metabolites:

-

Phosphoramide Mustard (PM) : The primary alkylating agent responsible for the antineoplastic effects of CPA.

-

Acrolein : A highly reactive aldehyde primarily associated with the toxic side effects of CPA, notably hemorrhagic cystitis.

-

Detoxification and Side-Reaction Pathways:

-

Oxidation to Carboxyphosphamide : A major detoxification route involves the oxidation of aldophosphamide by aldehyde dehydrogenase (ALDH) enzymes, particularly ALDH1A1, to form the inactive and non-toxic carboxyphosphamide. High levels of ALDH in tissues like bone marrow stem cells and intestinal epithelium contribute to CPA's selective toxicity against cancer cells, which often have low ALDH levels.

-

N-dechloroethylation : A minor pathway, primarily catalyzed by CYP3A4, leads to the N-dechloroethylation of CPA, producing the neurotoxic metabolite chloroacetaldehyde.

-

Glutathione Conjugation : Various CPA metabolites can be detoxified through conjugation with glutathione (GSH), a mechanism often implicated in drug resistance.

Mechanisms of Cytotoxicity

Phosphoramide Mustard: The DNA Alkylating Agent

The anticancer activity of cyclophosphamide is primarily attributed to phosphoramide mustard. As a bifunctional alkylating agent, it covalently attaches alkyl groups to the nucleophilic N7 position of guanine bases in the DNA. This action leads to several forms of DNA damage:

-

Monoadducts : Initial attachment of a single alkyl group to a guanine base.

-

Intrastrand Cross-links : Formation of a link between two guanine bases on the same DNA strand.

-

Interstrand Cross-links (ICLs) : The most cytotoxic lesion, where a link is formed between guanine bases on opposite DNA strands.

These ICLs physically block the separation of the DNA double helix, thereby inhibiting critical cellular processes like DNA replication and transcription. The resulting DNA damage, if not repaired, triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).

Acrolein: A Dual-Role Metabolite

Acrolein is a highly reactive α,β-unsaturated aldehyde. While it is not considered the primary antineoplastic agent, its role in CPA's overall effect is complex.

-

Toxicity : Acrolein is the main causative agent of hemorrhagic cystitis, a severe inflammation and bleeding of the bladder lining, due to its high reactivity and damage to the urothelium.

-

Cytotoxicity : Acrolein itself demonstrates dose-dependent toxicity. Studies have shown it can induce DNA single-strand breaks, in contrast to phosphoramide mustard which primarily causes cross-links. This suggests acrolein may contribute to the overall cytotoxicity of activated CPA, although its effect is considered less significant than that of phosphoramide mustard. Some research also points to its antiangiogenic properties, which may be relevant in metronomic (low-dose, continuous) chemotherapy regimens.

Signaling Pathways in CPA-Induced Apoptosis

The extensive DNA damage caused by phosphoramide mustard activates the DNA Damage Response (DDR), a network of signaling pathways that sense DNA lesions and dictate cell fate.

At low doses of CPA metabolites, apoptosis is predominantly initiated by the blockage of DNA replication in proliferating cells. At higher doses, the inhibition of transcription also becomes a significant contributor to cell death.

Key signaling pathways implicated in CPA-induced apoptosis include:

-

ATM/ATR Pathway : The kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are primary sensors of DNA double-strand breaks and replication stress, respectively. Their activation is a critical upstream event.

-

Chk1/Chk2-p53 Axis : Activated ATM/ATR phosphorylate and activate the checkpoint kinases Chk1 and Chk2. These kinases, in turn, phosphorylate and stabilize the tumor suppressor protein p53. Stabilized p53 acts as a transcription factor, inducing the expression of pro-apoptotic proteins and leading to caspase activation and cell death.

-

MAPK Pathway : Evidence suggests that CPA metabolites can modulate Mitogen-Activated Protein Kinase (MAPK) signaling, leading to increased phosphorylation of pro-apoptotic proteins like p38 and JNK.

-

Fas-Mediated Pathway : Some studies indicate that CPA can upregulate the expression of the Fas receptor (a death receptor) on lymphoma cells, sensitizing them to Fas-mediated apoptosis.

Quantitative Analysis of Cytotoxicity

The cytotoxic potency of cyclophosphamide's metabolites can be quantified using various in vitro assays. The data presented below is compiled from studies on different cell lines and demonstrates the relative potency of these compounds.

Table 1: In Vitro Cytotoxicity of Cyclophosphamide and its Metabolites

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

|---|---|---|---|---|---|

| 4-Hydroperoxy-CPA | Various Human Tumors | Clonogenic Assay | Median Molar ID50 | 5.7 x 10-5 M | |

| ASTA Z 7557 (Mafosfamide) | Various Human Tumors | Clonogenic Assay | Median Molar ID50 | More potent than S-9 activated CPA | |

| S-9 Activated CPA | Various Human Tumors | Clonogenic Assay | Median Molar ID50 | Less potent than 4-Hydroperoxy-CPA | |

| Phosphoramide Mustard | Various Human Tumors | Clonogenic Assay | Median Molar ID50 | Least potent of the activated forms tested | |

| Cyclophosphamide | Raw 264.7 (Macrophage) | MTT Assay | IC50 (48h) | 145.44 µg/mL | |

| Cyclophosphamide | Raw 264.7 (Macrophage) | MTT Assay | % Cytotoxicity (at 250 µg/mL) | 69.58% |

| Hepatocyte-activated CPA | K562 (Human Leukemia) | Not specified | Cytotoxicity | 3 to 4 times more potent than Phosphoramide Mustard | |

ID50: Inhibitory Dose 50% (concentration required to inhibit cell growth by 50%)

Table 2: Pharmacokinetic Parameters of Cytotoxic Metabolites in Cancer Patients

| Metabolite | Route of Administration | Peak Plasma Level (Time) | Area Under Curve (AUC) | Notes | Reference |

|---|---|---|---|---|---|

| 4-Hydroxycyclophosphamide | Oral & IV | ~2-4 hours | No significant difference between routes | Data suggest equal efficacy for oral vs. IV administration |

| Phosphoramide Mustard | Oral & IV | ~2-4 hours | No significant difference between routes | Data suggest equal efficacy for oral vs. IV administration | |

Key Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding : Seed 1 x 104 RAW 264.7 cells (or other target cells) in 200 µL of culture medium per well into a 96-well plate.

-

Incubation : Incubate the plate at 37°C in a 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Drug Treatment : Prepare serial dilutions of cyclophosphamide or its metabolites (e.g., 10, 25, 50, 100, 150, 200, and 250 µg/mL). Remove the old medium from the wells and add 50 µL of the drug solutions. Include appropriate controls (negative control: fresh media; solvent control: DMSO).

-

Incubation : Incubate the plate for the desired exposure time (e.g., 48 hours).

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.

-

Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

-

Calculation : Calculate the percentage of cytotoxicity relative to the untreated control cells.

Analysis of DNA Damage (Alkaline Elution)

Alkaline elution is a sensitive method for measuring DNA single-strand breaks and cross-links (both DNA-protein and DNA-interstrand).

-

Cell Labeling : Pre-label the cellular DNA by culturing cells for an extended period (e.g., 24 hours) with a low concentration of a radiolabeled nucleotide, such as [14C]thymidine.

-

Drug Exposure : Treat the labeled cells with the desired concentration of activated cyclophosphamide (e.g., 4-hydroperoxycyclophosphamide) or its metabolites for a specific duration (e.g., 1 hour).

-

Cell Lysis : After treatment, layer the cells onto a polycarbonate filter. Lyse the cells directly on the filter using a lysis solution (e.g., containing sodium dodecyl sulfate and proteinase K). This leaves the cellular DNA trapped on the filter.

-

Elution : Slowly pump an alkaline buffer (pH ~12) through the filter. The rate at which DNA elutes from the filter is inversely proportional to its strand length.

-

Detection of Damage :

-

Single-Strand Breaks : DNA with more breaks will be in smaller fragments and will elute faster.

-

Interstrand Cross-links : Cross-links will cause the DNA to elute much more slowly. To quantify ICLs, the DNA is typically exposed to a controlled dose of gamma radiation to introduce a known number of single-strand breaks. The degree to which the cross-links retard the elution of these fragmented strands is a measure of the cross-linking frequency.

-

-

Quantification : Collect fractions of the eluate over time and quantify the radioactivity in each fraction and on the filter to determine the elution rate.

Quantification of Metabolites in Biological Fluids (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of CPA and its metabolites in plasma, urine, or other biological matrices.

Protocol Outline:

-

Sample Collection & Preparation : Collect blood or urine samples. For unstable metabolites like 4-OH-CPA, immediate bedside processing and stabilization may be required.

-

Internal Standard : Spike the sample with a known concentration of an internal standard (e.g., deuterated cyclophosphamide, d4-CPA) to correct for variations in sample processing and instrument response.

-

Extraction : Prepare the sample by diluting it with a solvent like methanol and centrifuging, or by using solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.

-

Chromatographic Separation : Inject the prepared sample into an HPLC system, typically with a C18 reverse-phase column. Use a gradient elution program with a mobile phase (e.g., aqueous formic acid and methanol) to separate CPA from its various metabolites over time.

-

Mass Spectrometric Detection : The eluent from the HPLC is directed into a triple-quadrupole mass spectrometer. Analytes are ionized (e.g., via electrospray ionization) and detected in Selected Reaction Monitoring (SRM) mode. This highly specific technique monitors a predefined precursor-to-product ion transition for each analyte, ensuring accurate identification and quantification.

-

Quantification : Generate a calibration curve using standards of known concentrations and use it to determine the concentration of each metabolite in the unknown samples based on the peak area ratio of the analyte to the internal standard.

Mechanisms of Resistance

The development of resistance to cyclophosphamide is a major clinical challenge. Resistance can be multifactorial, involving mechanisms that prevent the drug from reaching its target or that repair the damage it causes.

-

Increased Detoxification :

-

Elevated ALDH Levels : Overexpression of aldehyde dehydrogenase (ALDH) is a key mechanism of resistance. High ALDH activity rapidly converts aldophosphamide to the inactive carboxyphosphamide, preventing the formation of phosphoramide mustard and acrolein.

-

Elevated Glutathione (GSH) Levels : Increased intracellular levels of glutathione and the activity of glutathione S-transferases (GSTs) can detoxify CPA metabolites. GSH may directly conjugate with and inactivate metabolites or "quench" the formation of DNA cross-links by binding to initial monoadducts.

-

-

Enhanced DNA Repair : Cancer cells can upregulate DNA repair pathways, such as nucleotide excision repair, to more efficiently recognize and remove phosphoramide mustard-induced DNA cross-links, thereby mitigating the drug's cytotoxic effect.

-

Reduced Drug Accumulation : Changes in cell membrane transporters could potentially reduce the uptake of 4-OH-CPA/aldophosphamide into cancer cells, though this is less characterized.

-

Altered Apoptotic Signaling : Mutations or downregulation of key proteins in the apoptotic pathway, such as p53, can make cells more tolerant to DNA damage and less likely to undergo cell death.

References

From Chemical Warfare to Cancer Chemotherapy: A Historical Perspective

An In-depth Technical Guide on the Historical Development of Nitrogen Mustards

This technical guide provides a comprehensive overview of the historical development, chemical properties, mechanism of action, and cellular effects of nitrogen mustards, with a particular focus on HN-1. It is intended for researchers, scientists, and drug development professionals.

Nitrogen mustards are a class of cytotoxic organic compounds with the bis(2-chloroethyl)amino functional group.[1] Their history is a compelling narrative of scientific discovery redirecting a weapon of war into a life-saving medical treatment.

Early Synthesis and Military Interest

The first nitrogen mustards were synthesized in the 1920s and 1930s as more potent and systemically toxic analogs of sulfur mustard for chemical warfare.[2][3] By the early 1940s, countries like the United States and Germany had begun military production of several variants, designated HN-1, HN-2, and HN-3.[2][4] HN-1, or bis(2-chloroethyl)ethylamine, was initially investigated for the removal of warts before its potential as a chemical warfare agent was recognized.

The Bari Harbor Incident: A Tragic Catalyst

A pivotal, albeit tragic, event that unveiled the biological effects of nitrogen mustards occurred in December 1943. A German air raid on the harbor of Bari, Italy, struck a US ship carrying a secret cargo of mustard gas, leading to its release. Medical examinations of the survivors revealed a significant decrease in lymphocytes and bone marrow suppression. This incident provided the first human data on the systemic toxicity of these agents.

The Dawn of Chemotherapy: Secret Clinical Trials

During World War II, the potential therapeutic applications of nitrogen mustards were explored in secret. At the Yale School of Medicine, Alfred Gilman and Louis Goodman began studying these compounds. In December 1942, they initiated the first classified human clinical trials for the treatment of lymphoma. The first patient, who had an advanced and radioresistant lymphosarcoma, showed a remarkable regression of tumors. This marked a groundbreaking moment: the first time a chemical agent was used to effectively treat a systemic cancer, heralding the birth of modern cancer chemotherapy.

After the war, the secrecy surrounding this research was lifted, and the findings from the Bari incident and the Yale studies converged, spurring the search for other similar compounds. Mechlorethamine (HN-2) became the first chemotherapy drug, gaining FDA approval in 1949.

Chemical and Physical Properties

The nitrogen mustards HN-1, HN-2, and HN-3 share a common bis(2-chloroethyl)amino functional group but differ in the third substituent on the nitrogen atom, which influences their physical and chemical properties.

| Property | HN-1 (bis(2-chloroethyl)ethylamine) | HN-2 (bis(2-chloroethyl)methylamine) | HN-3 (tris(2-chloroethyl)amine) |

| Chemical Formula | C6H13Cl2N | C5H11Cl2N | C6H12Cl3N |

| Appearance | Clear to pale amber, oily liquid | Colorless to yellow, oily liquid | Oily liquid |

| Odor | Faint, fishy, or soapy | Fishy or soapy | Faint geranium-like or odorless when pure |

| Military Designation | HN-1 | HN-2 | HN-3 |

Synthesis of Nitrogen Mustards

The synthesis of nitrogen mustards for early clinical trials was a crucial step in their development. A common historical method for preparing mechlorethamine (HN-2) involves the reaction of diethanolamine with thionyl chloride.

Experimental Protocol: Synthesis of Mechlorethamine (HN-2)

This protocol is based on historical synthesis methods and should be performed with extreme caution in a specialized chemical laboratory with appropriate safety measures.

Materials:

-

Diethanolamine

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane)

-

Non-aqueous base (e.g., triethylamine)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware, including a round-bottom flask, dropping funnel, and condenser

-

Ice bath

-

Magnetic stirrer

Procedure:

-

Dissolve diethanolamine in an anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred solution. Maintain the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C.

-

Slowly add a stoichiometric amount of a non-aqueous base to neutralize any excess acid.

-

Filter the mixture to remove any precipitated salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure mechlorethamine.

Mechanism of Action: DNA Alkylation

The cytotoxicity of nitrogen mustards stems from their ability to alkylate DNA, leading to the disruption of cellular processes and ultimately cell death.

The mechanism involves two key steps:

-

Formation of the Aziridinium Ion: Nitrogen mustards undergo an intramolecular cyclization, where the nitrogen atom displaces a chloride ion, forming a highly reactive and unstable cyclic ammonium ion called an aziridinium ion. This is the rate-limiting step.

-

DNA Alkylation: The electrophilic aziridinium ion is then attacked by a nucleophilic site on a DNA base. The N7 position of guanine is the most frequent target. After the first alkylation, the second chloroethyl arm can undergo a similar cyclization and react with another DNA base. This results in the formation of interstrand or intrastrand cross-links. Interstrand cross-links, which form a covalent bond between the two strands of the DNA double helix, are particularly effective at inducing cell death.

Caption: DNA Alkylation Pathway of Nitrogen Mustards.

Cellular Response to Nitrogen Mustard Exposure

The DNA damage induced by nitrogen mustards triggers a complex network of cellular signaling pathways, collectively known as the DNA Damage Response (DDR).

DNA Damage Response (DDR)

The DDR is initiated by sensor proteins that recognize DNA lesions. This leads to the activation of signaling cascades involving key kinases such as ATM, ATR, and DNA-PKcs. These kinases, in turn, phosphorylate a host of downstream targets, including the tumor suppressor protein p53 and the histone variant H2AX. The phosphorylation of H2AX (to form γH2AX) serves as a marker for DNA double-strand breaks and helps to recruit DNA repair proteins to the site of damage.

Apoptosis and Other Signaling Pathways

If the DNA damage is too extensive to be repaired, the cell will undergo programmed cell death, or apoptosis. The p53 protein plays a crucial role in this process by scanning the genome for defects and, if necessary, initiating the apoptotic cascade.

Exposure to nitrogen mustards has also been shown to activate other signaling pathways, including the MAPK/Akt-AP1 pathway, which is involved in inflammation and cell survival. Additionally, nitrogen mustard exposure can lead to oxidative stress and the activation of inflammatory and proteolytic mediators. In the lungs, nitrogen mustards can trigger inflammatory responses involving pathways such as STAT3 and NF-κB signaling.

Caption: Cellular Response Pathways to Nitrogen Mustard Exposure.

Early Clinical Development

The first clinical trials of nitrogen mustards in the 1940s laid the groundwork for modern cancer chemotherapy. These trials provided crucial insights into the efficacy and toxicity of these agents.

| Parameter | Details |

| Patient Population | Patients with advanced Hodgkin's disease, lymphosarcoma, and leukemia. |

| Compound Used | Methyl-bis(beta-chloroethyl)amine hydrochloride (Mechlorethamine/HN-2). |

| Dosage | The initial dose was typically 0.1 mg/kg of body weight per injection, often administered for four days. |

| Observed Effects | Rapid and significant regression of enlarged lymph nodes and spleen. |

| Side Effects | Nausea, vomiting, and most notably, leukopenia (a decrease in white blood cells). |

| Limitations | Remissions were temporary, and tumors frequently recurred. |

Experimental Protocols for Studying Nitrogen Mustards

A variety of experimental techniques are used to study the synthesis and biological effects of nitrogen mustards.

Workflow for Assessing DNA Alkylation

The alkaline elution technique is a classic method for quantifying DNA interstrand cross-links.

Caption: Experimental Workflow for Alkaline Elution Assay.

Protocol: Alkaline Elution Assay

-

Cell Labeling: Label cells with a radioactive tracer, such as [¹⁴C]thymidine, to label the DNA.

-

Cell Treatment: Treat the labeled cells with the nitrogen mustard compound at various concentrations and for different durations.

-

Cell Lysis: Lyse the cells on a filter membrane using a high-salt lysis solution.

-

Alkaline Elution: Slowly elute the DNA from the filter using an alkaline solution. The rate of elution is inversely proportional to the size of the DNA fragments. DNA with interstrand cross-links will be larger and elute more slowly.

-

Quantification: Collect fractions of the eluate and quantify the amount of radioactivity in each fraction to determine the rate of elution and, consequently, the extent of DNA cross-linking.

Conclusion

The historical development of nitrogen mustards, from their origins as chemical warfare agents to their pivotal role in the birth of cancer chemotherapy, is a remarkable story of scientific observation and adaptation. The understanding of their mechanism of action, centered on DNA alkylation, has paved the way for the development of numerous other anticancer drugs. While newer and more targeted therapies have emerged, the foundational principles learned from the study of nitrogen mustards continue to influence oncology research and drug development today.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Chemotherapy Drugs Using Bis(2-chloroethyl)amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-chloroethyl)amine hydrochloride is a critical intermediate in the synthesis of several key alkylating agents used in chemotherapy.[1][2][3] As a nitrogen mustard derivative, its high reactivity is harnessed to produce potent antineoplastic drugs that combat cancer by interfering with DNA replication in rapidly dividing cells.[4][5] This document provides detailed application notes and experimental protocols for the synthesis of two prominent chemotherapy drugs, Cyclophosphamide and Ifosfamide, utilizing this compound as a primary precursor.

The chemical structure of Bis(2-chloroethyl)amine allows it to introduce alkyl groups to DNA, leading to the inhibition of cell growth and proliferation. Its hydrochloride salt form enhances stability and ease of handling compared to the free base. These protocols are intended to offer a comprehensive framework for researchers and professionals in drug development and manufacturing.

Core Applications

This compound is a fundamental building block for a range of pharmaceuticals, most notably:

-

Cyclophosphamide: A widely used chemotherapeutic agent for treating various cancers, including lymphomas, leukemias, and solid tumors.

-

Ifosfamide: An isomer of cyclophosphamide, also employed in the treatment of a variety of cancers.

-

Other Nitrogen Mustards: It serves as a precursor for other cytotoxic compounds used in cancer therapy.

Chemical Synthesis Workflow

The general synthesis pathway for producing cyclophosphamide and ifosfamide from this compound involves a multi-step process. The following diagram illustrates the logical flow of this synthesis.

Caption: General synthetic workflow for Cyclophosphamide and Ifosfamide.

Experimental Protocols

Protocol 1: Synthesis of Cyclophosphamide

This protocol details a common method for the synthesis of Cyclophosphamide from this compound.

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

3-Aminopropan-1-ol

-

Triethylamine or another suitable base

-

Anhydrous aprotic solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Formation of the Phosphoramidic Dichloride Intermediate:

-

Suspend this compound in an anhydrous aprotic solvent within a reaction vessel under an inert atmosphere.

-

Add a tertiary amine base (e.g., triethylamine) to the suspension.

-

Cool the mixture to 0-5°C.

-

Slowly add phosphorus oxychloride dropwise while maintaining the temperature.

-

Stir the reaction mixture at room temperature for several hours to form the intermediate N,N-bis(2-chloroethyl)phosphoramidic dichloride.

-

-

Cyclization Reaction:

-

In a separate flask, prepare a solution of 3-aminopropan-1-ol and a tertiary amine base in the same anhydrous solvent.

-

Cool the intermediate mixture from step 1 to 0-5°C and slowly add the 3-aminopropan-1-ol solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the hydrochloride salt of the tertiary amine.

-

Wash the filtrate with water and then with a dilute acid solution.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., acetone/water or diethyl ether) to obtain Cyclophosphamide.

-

Quantitative Data for Cyclophosphamide Synthesis:

| Parameter | Value | Reference |

| Reactants | ||

| This compound | 1 equivalent | |

| Phosphorus oxychloride | 1.0 equivalent | |

| 3-Aminopropanol | 1.0 equivalent | |

| N-methylmorpholine (base) | 8.4 equivalents | |

| Reaction Conditions | ||

| Initial Temperature (POCl₃ addition) | ~4 °C | |

| Stirring time after POCl₃ addition | 5 hours at room temperature | |

| Temperature for 3-aminopropanol addition | ~4 °C | |

| Stirring time after 3-aminopropanol addition | 15 hours at room temperature | |

| Yield | Not specified in this protocol |

Protocol 2: Synthesis of Ifosfamide

The synthesis of Ifosfamide follows a similar pathway to Cyclophosphamide but utilizes 2-chloroethylamine in the final cyclization step.

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

2-Chloroethylamine hydrochloride

-

Triethylamine or another suitable base

-

Anhydrous aprotic solvent (e.g., chloroform)

Procedure:

-

Formation of the Phosphoramidic Dichloride Intermediate:

-

Follow steps 1 from the Cyclophosphamide synthesis protocol to prepare N,N-bis(2-chloroethyl)phosphoramidic dichloride.

-

-

Reaction with 2-Chloroethylamine:

-

In a separate flask, prepare a solution of 2-chloroethylamine hydrochloride and a tertiary amine base in the same anhydrous solvent.

-

Cool the intermediate mixture and add the 2-chloroethylamine solution.

-

Heat the reaction mixture under reflux for several hours.

-

-

Work-up and Purification:

-

After cooling, wash the reaction mixture with water and brine.

-

Dry the organic layer and remove the solvent under reduced pressure to yield Ifosfamide.

-

Quantitative Data for a Related Ifosfamide Synthesis Step:

| Parameter | Value | Reference |

| Reactants | ||

| 2-(2-chloroethylamino)-2-oxo-3-(2-chloroethyl)-1.3.2-oxazaphosphorinane | 1.12 g (5.0 mM) | |

| 3% aq. solution of hydrogen chloride | 6 mL (5.0 mM) | |

| Reaction Conditions | ||

| Solvent | Chloroform (12 ml) | |

| Temperature | Room temperature | |

| Stirring time | 15 minutes | |

| Yield | 1.02 g (78%) |

Metabolic Activation of Cyclophosphamide and Ifosfamide

Both Cyclophosphamide and Ifosfamide are prodrugs, meaning they are inactive until metabolized in the body. The primary site of activation is the liver, where cytochrome P450 enzymes play a crucial role.

References

Application Notes and Protocols: Bis(2-chloroethyl)amine Hydrochloride as a Key Intermediate for Alkylating Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-chloroethyl)amine hydrochloride is a crucial intermediate in the synthesis of a class of potent antineoplastic drugs known as nitrogen mustards.[1][2] These compounds function as alkylating agents, which are pivotal in cancer chemotherapy.[3] Their mechanism of action involves the formation of covalent bonds with cellular macromolecules, most notably DNA.[4] This interaction disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[5]

This document provides detailed application notes and protocols for the use of this compound in the synthesis of alkylating agents, with a focus on the widely used chemotherapeutic drug, cyclophosphamide. It also outlines the key signaling pathways affected by these agents and provides workflows for their in vitro evaluation.

Physicochemical and Safety Data

This compound is a white crystalline powder soluble in water. It is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

| Property | Value | Reference |

| CAS Number | 821-48-7 | |

| Molecular Formula | C4H10Cl3N | |

| Melting Point | 219.5 °C | |

| Solubility | Soluble in water |

Synthesis of Alkylating Agents

Protocol 1: Synthesis of N,N-Bis(2-chloroethyl)phosphoramidic Dichloride

This protocol describes the synthesis of a key intermediate for cyclophosphamide and other related phosphorodiamidate mustards.

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous dichloromethane (or other anhydrous aprotic solvent)

-

Triethylamine (or N-methylmorpholine)

Procedure:

-

Suspend this compound (1 equivalent) in anhydrous dichloromethane in a reaction vessel under an inert atmosphere.

-

Add a tertiary amine base such as triethylamine (2 equivalents) to the suspension.

-

Cool the mixture to 0-5°C in an ice bath.

-

Slowly add phosphorus oxychloride (1 equivalent) dropwise while maintaining the temperature.

-

Stir the reaction mixture at room temperature for several hours to form the intermediate N,N-bis(2-chloroethyl)phosphoramidic dichloride.

Protocol 2: Synthesis of Cyclophosphamide

This protocol outlines the final step in the synthesis of cyclophosphamide from the phosphoramidic dichloride intermediate.

Materials:

-

N,N-Bis(2-chloroethyl)phosphoramidic dichloride (from Protocol 1)

-

3-Aminopropan-1-ol

-

Tertiary amine base (e.g., triethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane)

Procedure:

-

In a separate flask, prepare a solution of 3-aminopropan-1-ol (1 equivalent) and a tertiary amine base (1 equivalent) in the same anhydrous solvent used in Protocol 1.

-

Cool the solution of N,N-bis(2-chloroethyl)phosphoramidic dichloride to 0-5°C.

-

Slowly add the 3-aminopropan-1-ol solution to the cooled intermediate mixture.

-

Allow the reaction mixture to stir at room temperature for 15 hours.

-

To work up the reaction, add ethyl acetate and water to the flask and stir vigorously.

-

Separate the organic layer. The aqueous layer can be extracted again with ethyl acetate.

-